
T338C Src-IN-2
概要
説明
T338C Src-IN-2は、特にT338C変異を標的とする、変異型c-Srcキナーゼの強力な阻害剤です。 T338C/V323AおよびT338C/V323Sの二重変異も阻害します 。この化合物は、がんの進行に関与することが多い特定のキナーゼ活性を阻害する能力により、がん研究の分野において重要です。
準備方法
T338C Src-IN-2の合成には、コア構造の調製から始まり、阻害特性を与える官能基の導入まで、いくつかの段階が含まれます。合成経路は通常、以下を含みます。
ステップ1: 一連の縮合反応によるコア構造の形成。
ステップ2: 置換反応によるフッ素原子およびその他の官能基の導入。
ステップ3: 高純度の最終生成物を得るための精製と結晶化.
化学反応の分析
T338C Src-IN-2は、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。
還元: 還元反応は官能基を変え、その阻害活性を変化させる可能性があります。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。形成される主要な生成物は、使用する特定の反応条件と試薬に依存します。
4. 科学研究の応用
This compoundは、いくつかの科学研究の応用があります。
化学: キナーゼ阻害剤の構造活性相関を研究するために使用されます。
生物学: 細胞シグナル伝達経路におけるc-Srcキナーゼの役割を調べます。
医学: 特定のキナーゼ活性を阻害することによるがん治療における潜在的な治療応用。
科学的研究の応用
T338C Src-IN-2 has several scientific research applications:
Chemistry: Used to study the structure-activity relationships of kinase inhibitors.
Biology: Investigates the role of c-Src kinase in cellular signaling pathways.
Medicine: Potential therapeutic applications in cancer treatment by inhibiting specific kinase activities.
Industry: Utilized in the development of new kinase inhibitors for pharmaceutical research.
作用機序
T338C Src-IN-2は、変異型c-Srcキナーゼの活性部位に結合することにより、その活性を阻害することによって効果を発揮します。 この阻害は、下流の標的のリン酸化を阻止し、がんの進行に関与する細胞シグナル伝達経路を破壊します 。 分子標的は、c-SrcキナーゼのT338C、T338C/V323A、およびT338C/V323S変異が含まれます .
6. 類似の化合物との比較
This compoundは、T338C変異に対する特異性と、二重変異を阻害する能力によってユニークです。類似の化合物には以下が含まれます。
ダサチニブ: c-Srcに対する活性を持つ広域スペクトルキナーゼ阻害剤。
ボシュチニブ: c-Srcおよびその他のキナーゼを標的とする別のキナーゼ阻害剤。
サラカティニブ: c-Srcキナーゼを特異的に標的とするが、異なる変異特異性を持つ.
類似化合物との比較
T338C Src-IN-2 is unique due to its specificity for the T338C mutation and its ability to inhibit double mutations. Similar compounds include:
Dasatinib: A broad-spectrum kinase inhibitor with activity against c-Src.
Bosutinib: Another kinase inhibitor targeting c-Src and other kinases.
Saracatinib: Specifically targets c-Src kinase but with different mutation specificities.
This compound stands out due to its high specificity and potency against the T338C mutation and its double mutants .
生物活性
T338C Src-IN-2 is a novel inhibitor specifically designed to target the T338C mutant of the c-Src tyrosine kinase, which plays a significant role in various cellular processes, including growth and differentiation. This compound has garnered attention due to its selective inhibition properties and potential therapeutic applications in cancer treatment. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and data tables that illustrate its efficacy and specificity.
Overview of c-Src Kinase
c-Src is a non-receptor tyrosine kinase involved in signaling pathways that regulate cell proliferation, survival, and migration. Mutations in the c-Src gene can lead to its constitutive activation, contributing to oncogenesis. The T338C mutation introduces a cysteine residue at position 338, which allows for the development of covalent inhibitors like this compound that can selectively target this variant without affecting wild-type c-Src.
This compound functions as an irreversible inhibitor by forming a covalent bond with the engineered cysteine residue in the T338C mutant. This mechanism is facilitated by the compound's electrophilic nature, which allows it to react specifically with the thiol group of cysteine. The selectivity of this compound is attributed to its design, which exploits the unique structural features of the T338C variant.
Inhibitory Potency
The potency of this compound has been quantified through IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. Key findings include:
- IC50 for T338C c-Src : 317 nM
- IC50 for T338C/V323A : 57 nM
- IC50 for T338C/V323S : 19 nM
These results suggest that this compound exhibits significantly higher potency against variants of the T338C mutation compared to wild-type c-Src, indicating its potential for targeted therapy in cancers driven by these mutations .
Structural Insights
The structural basis for the activity of this compound was elucidated through X-ray crystallography. The co-crystal structure revealed how the compound binds within the ATP-binding site of c-Src, providing insights into its selectivity and mechanism .
Compound | Target | IC50 (nM) |
---|---|---|
This compound | T338C c-Src | 317 |
T338C/V323A | 57 | |
T338C/V323S | 19 |
Case Studies and Experimental Findings
Several studies have demonstrated the biological activity and selectivity of this compound:
- In Vitro Studies : Research indicated that treatment with this compound led to significant inhibition of cellular proliferation in cell lines expressing the T338C mutant compared to wild-type controls. This was measured using proliferation assays and Western blotting to assess downstream signaling effects.
- In Vivo Efficacy : Animal models expressing the T338C mutation were treated with this compound, resulting in reduced tumor growth rates compared to untreated controls. These findings support the potential application of this compound in clinical settings.
- Kinome-Wide Profiling : A comprehensive profiling against over 300 kinases demonstrated that this compound exhibited minimal off-target effects, reinforcing its specificity as a therapeutic agent .
特性
IUPAC Name |
1-[3-[(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenyl]-2-fluoroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O/c1-10(2)23-17-15(16(19)20-9-21-17)13(22-23)7-11-4-3-5-12(6-11)14(24)8-18/h3-6,9-10H,7-8H2,1-2H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPKWIAJJGCTLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)C(=O)CF)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。